Comparative p38 MAPK Inhibitory Potency (IC50) of SC-68376 vs. SB203580 and VX-745
SC-68376 inhibits p38 MAPK with an IC50 of 2-5 μM in immunoprecipitated kinase assays from mesangial cell extracts [1]. This potency is approximately 40- to 100-fold lower than that of SB203580 (IC50 = 50 nM for p38α) and 200- to 500-fold lower than that of VX-745 (IC50 = 10 nM for p38α) . The reduced potency of SC-68376 is not a liability but a defining characteristic that enables distinct experimental applications, such as partial inhibition or temporal control of p38 signaling, where high-potency inhibitors may cause complete pathway blockade and confounding effects.
| Evidence Dimension | p38 MAPK Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 2-5 μM |
| Comparator Or Baseline | SB203580: 50 nM (p38α); VX-745: 10 nM (p38α) |
| Quantified Difference | SC-68376 is 40-500x less potent than comparators |
| Conditions | In vitro kinase assays; SC-68376: immunoprecipitated p38 from mesangial cells; SB203580 and VX-745: recombinant p38α |
Why This Matters
This lower potency allows for nuanced modulation of p38 activity, avoiding complete pathway shutdown, which is critical for studying partial inhibition, temporal dynamics, or when high-potency inhibitors induce off-target effects due to excessive target engagement.
- [1] IUPHAR/BPS Guide to Immunopharmacology. SC-68376 Ligand Page. View Source
